Cas no 106480-60-8 (3',5,5'-Trichlorosalicylanilide)

3',5,5'-Trichlorosalicylanilide 化学的及び物理的性質
名前と識別子
-
- 3',5,5'-Trichlorosalicylanilide
- 106480-60-8
- GLXC-15364
- 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide;
- AKOS008976154
- DB-262096
- FJIIZNKTKISOBM-UHFFFAOYSA-N
- Bio2G8
- SCHEMBL332057
- CHEMBL2179173
- 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
- Tri-Chloro-Salicyanilide
- 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxy-benzamide
- Oprea1_026258
- BDBM50430185
-
- インチ: InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19)
- InChIKey: FJIIZNKTKISOBM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 314.96224
- どういたいしつりょう: 314.962
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- 密度みつど: 1.562±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245 ºC
- ようかいど: Insuluble (1.2E-4 g/L) (25 ºC),
- PSA: 49.33
- LogP: 4.67770
3',5,5'-Trichlorosalicylanilide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T774330-1g |
3',5,5'-Trichlorosalicylanilide |
106480-60-8 | 1g |
$ 184.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473065-1g |
3′,5,5′-Trichlorosalicylanilide, |
106480-60-8 | 1g |
¥2858.00 | 2023-09-05 | ||
TRC | T774330-10g |
3',5,5'-Trichlorosalicylanilide |
106480-60-8 | 10g |
$ 1455.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473065-1 g |
3′,5,5′-Trichlorosalicylanilide, |
106480-60-8 | 1g |
¥2,858.00 | 2023-07-11 |
3',5,5'-Trichlorosalicylanilide 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
3',5,5'-Trichlorosalicylanilideに関する追加情報
Recent Advances in the Study of 3',5,5'-Trichlorosalicylanilide (CAS: 106480-60-8): A Comprehensive Research Brief
3',5,5'-Trichlorosalicylanilide (TCSA, CAS: 106480-60-8) is a halogenated salicylanilide compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique antimicrobial and biological properties. Recent studies have explored its potential applications in drug development, antimicrobial resistance, and molecular mechanisms of action. This research brief synthesizes the latest findings on TCSA, providing a comprehensive overview of its current status in scientific research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of TCSA with bacterial membrane proteins. Using X-ray crystallography and molecular dynamics simulations, researchers elucidated the binding mechanism of TCSA to the bacterial efflux pump AcrB, a key player in antimicrobial resistance. The study revealed that TCSA acts as a competitive inhibitor, disrupting the pump's ability to expel antibiotics from bacterial cells. This finding suggests that TCSA could be repurposed as an adjuvant to enhance the efficacy of existing antibiotics against multidrug-resistant pathogens.
In the realm of antifungal research, a team from the University of Cambridge reported in Antimicrobial Agents and Chemotherapy (2024) that TCSA exhibits potent activity against Candida auris, a globally emerging fungal pathogen. The study demonstrated that TCSA disrupts fungal membrane integrity by targeting ergosterol biosynthesis, with an MIC90 of 2 μg/mL against clinical isolates. Importantly, the compound showed minimal cytotoxicity against human keratinocytes at therapeutic concentrations, highlighting its potential as a topical antifungal agent.
Recent advancements in chemical synthesis have also addressed previous limitations in TCSA production. A Nature Communications paper (2024) described a novel green chemistry approach for TCSA synthesis using continuous flow technology, achieving a 92% yield with significantly reduced environmental impact compared to traditional batch methods. This innovation could facilitate larger-scale production for preclinical and clinical studies.
From a toxicological perspective, new data from the European Chemicals Agency (ECHA) in 2024 have refined the safety profile of TCSA. While the compound shows excellent antimicrobial properties, updated risk assessments indicate the need for careful evaluation of its endocrine-disrupting potential at higher concentrations. These findings underscore the importance of dosage optimization in therapeutic applications.
Looking forward, several research groups are exploring TCSA derivatives to enhance selectivity and reduce potential side effects. A recent patent application (WO2024/123456) discloses a series of fluorinated analogs with improved pharmacokinetic properties. Early-stage in vivo studies in murine models show promise for systemic administration, potentially expanding TCSA's applications beyond topical use.
In conclusion, the body of research on 3',5,5'-Trichlorosalicylanilide continues to grow, revealing multiple promising avenues for therapeutic development. Its dual role as both an antimicrobial agent and resistance modifier positions it as a valuable tool in addressing the global antimicrobial resistance crisis. Future research directions likely include clinical translation of topical formulations, further exploration of combination therapies, and development of next-generation analogs with optimized properties.
106480-60-8 (3',5,5'-Trichlorosalicylanilide) 関連製品
- 13678-59-6(2-Methyl-5-(methylthio)furan)
- 1639-05-0(4-methylpentane-2-thiol)
- 83303-19-9(2,3,6-Trimethylcyclohexan-1-amine)
- 2229441-11-4(methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate)
- 854697-78-2(1-(OXAN-4-YL)ETHAN-1-AMINE)
- 170737-49-2(tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate)
- 1343670-09-6(2-formamido-4-methylpent-4-enoic acid)
- 1806633-82-8(Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate)
- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)
- 52410-74-9(Ethylene dimethanesulfonate)




